(R)-(-)-1,3-Nonanediol
Overview
Description
(R)-(-)-1,3-Nonanediol is a useful research compound. Its molecular formula is C9H20O2 and its molecular weight is 160.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optical Resolution and Synthesis : (R)-(-)-1,3-nonanediol has been successfully used for the optical resolution of racemic menthone, a process important in organic synthesis (Kula, Quang, & Smigielski, 2001).
Biotechnological Production : This compound is involved in the biotechnological production of value-added products from CO2, such as in the engineering of Cupriavidus necator H16 for autotrophic production of (R)-1,3-butanediol (Gascoyne et al., 2021).
Chemical Catalysis : In the field of chemical catalysis, rhenium-oxide-modified supported iridium nanoparticles on silica have been used to catalyze direct hydrogenolysis of glycerol to 1,3-propanediol, showcasing the role of this compound in facilitating chemical reactions (Nakagawa et al., 2010).
Microbial Engineering : The engineered Saccharomyces cerevisiae and Escherichia coli strains demonstrate the application of this compound in producing enantiopure chemicals from glucose and galactose, useful in pharmaceuticals and industrial compounds (Lian, Chao, & Zhao, 2014) (Kataoka et al., 2014).
Industrial Applications : This compound plays a significant role in various industrial applications, including the production of biodegradable plastics, films, solvents, adhesives, detergents, cosmetics, and medicines, highlighting its versatility in different domains (Kaur, Srivastava, & Chand, 2012).
Analytical Chemistry : It has also been used in analytical chemistry, as seen in the determination of total 1,3-octanediols in apple juices (Díaz Llorente et al., 2010).
Catalytic Processes : The compound is involved in catalytic processes for efficient production from renewable glycerol, impacting market competitiveness in the field of sustainable chemical production (Ruy et al., 2020).
Microbial Production Efficiency : Genetic engineering of bacterial strains for the efficient production of 1,3-Propanediol showcases its importance in enhancing microbial production processes for commercial products (Yang et al., 2018).
Mechanism of Action
Target of Action
The primary targets of ®-(-)-1,3-Nonanediol are currently unknown. This compound is a chiral molecule, which means it may interact with biological targets in a stereo-specific manner
Mode of Action
As a diol, it may potentially interact with biological targets through hydrogen bonding or other types of molecular interactions . The stereochemistry of the molecule could also influence its interactions with its targets.
Biochemical Pathways
The biochemical pathways affected by ®-(-)-1,3-Nonanediol are currently unknown. Given its structure, it may potentially be involved in lipid metabolism or other pathways involving alcohols
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .
Result of Action
The molecular and cellular effects of ®-(-)-1,3-Nonanediol’s action are currently unknown. Given its potential role in lipid metabolism, it may have effects on cell membrane composition or other lipid-dependent cellular processes .
Action Environment
The action, efficacy, and stability of ®-(-)-1,3-Nonanediol may be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules that can interact with ®-(-)-1,3-Nonanediol .
Properties
IUPAC Name |
(3R)-nonane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-2-3-4-5-6-9(11)7-8-10/h9-11H,2-8H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNJFUJNEYIYRZ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370371 | |
Record name | (R)-(-)-1,3-Nonanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121541-65-9 | |
Record name | (R)-(-)-1,3-Nonanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis method described in the paper "CONVENIENT SYNTHESIS OF (R)-1,3-NONANEDIOL"?
A1: The paper outlines a novel approach for synthesizing (R)-(-)-1,3-Nonanediol from methyl ricinoleate. [] This method is considered "convenient" due to its use of readily available starting materials and a relatively straightforward procedure involving ozonolysis and electrochemical reduction. This is significant as it offers a potentially more efficient and scalable alternative to previously existing synthesis routes.
Q2: What is the practical application of this compound as highlighted in the research?
A2: The research demonstrates that this compound can be successfully employed for the optical resolution of racemic menthone. [] Optical resolution is crucial for obtaining enantiomerically pure compounds, which is particularly important in pharmaceutical and fragrance industries where different enantiomers can exhibit distinct biological activities or olfactory properties.
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